N-(6-(benzyloxy)pyrimidin-4-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide
Description
N-(6-(benzyloxy)pyrimidin-4-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide is a synthetic small molecule characterized by a pyrimidine core substituted with a benzyloxy group at the 6-position and a propanamide linker connected to a 3-cyclopropyl-6-oxopyridazine moiety.
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(6-phenylmethoxypyrimidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-14(26-20(27)10-9-17(25-26)16-7-8-16)21(28)24-18-11-19(23-13-22-18)29-12-15-5-3-2-4-6-15/h2-6,9-11,13-14,16H,7-8,12H2,1H3,(H,22,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUYTARMHHGYFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=NC=N1)OCC2=CC=CC=C2)N3C(=O)C=CC(=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(benzyloxy)pyrimidin-4-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide, with the molecular formula C21H21N5O3 and a molecular weight of 391.431, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure that integrates a pyrimidine and a pyridazine moiety, which are known for their diverse biological activities. The presence of the benzyloxy group enhances lipophilicity, potentially improving bioavailability.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics exhibit various biological activities, including:
- Anticancer Activity : Many pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Effects : The incorporation of cyclopropyl groups has been linked to enhanced antimicrobial properties.
- Anti-inflammatory Properties : Compounds targeting chemokine receptors have shown efficacy in modulating inflammatory responses.
Structure-Activity Relationship (SAR)
The SAR studies of related compounds suggest that modifications in the substituents on the pyrimidine and pyridazine rings can significantly affect biological activity. For instance, the introduction of electron-donating or withdrawing groups can alter the binding affinity to target receptors.
| Substituent | Effect on Activity |
|---|---|
| Benzyloxy | Increases lipophilicity and bioavailability |
| Cyclopropyl | Enhances antimicrobial properties |
| Oxopyridazine moiety | Contributes to anticancer activity |
Case Studies and Research Findings
- Anticancer Activity : A study focusing on similar pyrimidine derivatives indicated that compounds with a benzyloxy substituent demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
- Antimicrobial Properties : Research on cyclopropyl-containing compounds revealed enhanced activity against Gram-positive bacteria. The mechanism of action was linked to disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : A recent study demonstrated that derivatives targeting chemokine receptors could effectively inhibit eotaxin-induced eosinophil migration. This suggests potential therapeutic applications in treating asthma and other inflammatory conditions.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds with similar structural features to N-(6-(benzyloxy)pyrimidin-4-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth and survival. For instance, derivatives of pyrimidine and pyridazine have been shown to target various kinases involved in cancer progression, indicating a promising avenue for developing novel anticancer agents .
1.2 Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory applications. Similar compounds have been identified as multi-target inhibitors against carbonic anhydrase and cyclooxygenase enzymes, which play pivotal roles in inflammatory processes . The design of such compounds often involves bioisosteric replacements that enhance their selectivity and potency against these targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of conditions to ensure high yield and purity . The characterization of the compound is crucial for understanding its physical and chemical properties, which directly influence its biological activity.
Biological Evaluations
In vitro studies have demonstrated the compound's efficacy against various cancer cell lines, showcasing its potential as a lead compound for further development . The evaluation often includes assessing cytotoxicity, selectivity indices, and the mechanism by which the compound induces apoptosis in malignant cells.
Summary of Findings
The applications of this compound span multiple therapeutic areas, primarily focusing on oncology and inflammation. Its structural complexity allows for diverse interactions within biological systems, making it a valuable candidate for further research.
| Application Area | Potential Benefits | Mechanism of Action |
|---|---|---|
| Anticancer | Inhibition of tumor growth | Enzyme inhibition, receptor modulation |
| Anti-inflammatory | Reduction of inflammatory responses | Multi-target inhibition (e.g., COX enzymes) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-(6-(benzyloxy)pyrimidin-4-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide, we analyze its structural analogs from published literature and patents. Key comparisons include:
Substituent Effects on Pyrimidine/Pyridazine Scaffolds
- Compound 8b (N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide): This compound shares a pyrimidine core but differs in substituents. The methoxy group at the pyrimidine 6-position (vs. The cyclohexylamino group in 8b enhances solubility compared to the cyclopropyl-oxopyridazine group in the target molecule . Key Data:
| Property | Compound 8b | Target Compound |
|---|---|---|
| Pyrimidine Substituent | 6-methoxy | 6-benzyloxy |
| Linker | Propionamide with cyclohexylamino | Propanamide with cyclopropyl-oxopyridazine |
| Melting Point | 174 °C | Not reported |
| Yield | 82% | Not reported |
- Patent Derivatives (e.g., N-(3-Cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide): These compounds feature quinoline and tetrahydrofuran substituents instead of pyridazine and benzyloxy groups. The quinoline core may confer enhanced π-π stacking interactions in target binding, while tetrahydrofuran improves metabolic stability compared to benzyloxy groups, which are prone to oxidative metabolism .
Role of Cyclopropyl and Benzyloxy Groups
- The cyclopropyl group in the target compound’s pyridazine moiety may enhance conformational rigidity and metabolic resistance compared to larger cycloalkyl groups (e.g., cyclohexyl in 8b). Cyclopropane’s strain energy can also influence binding affinity in enzyme active sites.
Research Findings and Hypothetical Implications
While direct biological data for this compound are absent in the provided evidence, insights from analogs suggest:
- Kinase Inhibition Potential: Pyridazine and pyrimidine hybrids are prevalent in kinase inhibitors (e.g., JAK2, EGFR). The cyclopropyl group may stabilize interactions with hydrophobic kinase pockets.
- ADME Profile : High lipophilicity from the benzyloxy group could limit aqueous solubility, necessitating formulation optimization.
Q & A
Advanced Question
- Solvent selection : Dichloromethane or DMF enhances solubility of intermediates (), while avoiding protic solvents prevents undesired hydrolysis .
- Catalyst optimization : Pd(PPh₃)₂Cl₂ (0.1–1 mol%) improves coupling efficiency, as shown in , with triethylamine as a base to neutralize HCl byproducts .
- Temperature control : Maintaining 60–80°C during copolymerization () reduces side reactions like oligomerization .
What computational strategies predict the compound’s biological targets?
Advanced Question
- Molecular docking : Aligns the compound’s 3D structure (from X-ray data in ) with enzyme active sites (e.g., kinases or proteases) using AutoDock Vina .
- QSAR modeling : Correlates substituent effects (e.g., benzyloxy vs. trifluoromethyl groups) with activity trends observed in and .
- ADMET prediction : Tools like SwissADME assess metabolic stability, leveraging logP values (~3.5) from PubChem data () .
How can structural analogs be designed for structure-activity relationship (SAR) studies?
Advanced Question
- Core modifications : Replace the cyclopropyl group with other strained rings (e.g., bicyclo[2.2.1]heptane) to study steric effects, as in ’s oxadiazole derivatives .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃, ) to enhance metabolic stability .
- Bioisosteric replacement : Swap the benzyloxy group with pyridinylmethoxy () to improve solubility .
How should contradictions in reported biological activity data be resolved?
Advanced Question
- Assay standardization : Re-evaluate IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays). notes discrepancies due to varying enzyme sources .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., oxidation of cyclopropyl to cyclopropanol), which may explain reduced activity in certain studies .
- Orthogonal validation : Confirm target engagement via SPR or thermal shift assays .
What are the key stability considerations for long-term storage?
Basic Question
- Temperature : Store at –20°C in amber vials to prevent photodegradation () .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond () .
- Purity monitoring : Regular HPLC analysis (≥95% purity, C18 column, acetonitrile/water gradient) ensures integrity .
Which in vitro models assess metabolic stability?
Advanced Question
- Hepatic microsomes : Incubate with NADPH and monitor parent compound depletion via LC-MS (t₁/₂ >60 min suggests high stability) .
- CYP450 inhibition assays : Screen for interactions using fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
What analytical methods confirm purity and identity?
Basic Question
- HPLC : Reverse-phase C18 column with UV detection at 254 nm () .
- Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .
- X-ray crystallography : Resolve crystal structure (as in ) to confirm stereochemistry .
How are in vivo pharmacokinetic studies designed for this compound?
Advanced Question
- Dosing regimen : Administer orally (5–50 mg/kg) or intravenously (1–10 mg/kg) in rodent models, with plasma sampling at 0.5–24 h post-dose .
- Bioavailability calculation : Compare AUC₀–24h (oral vs. IV) and adjust formulations (e.g., PEGylation) to enhance solubility .
- Tissue distribution : Use radiolabeled analogs (¹⁴C) to quantify accumulation in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
